Cas no 1151512-23-0 (1,3-dihydro-2-benzofuran-5-sulfonyl chloride)

1,3-dihydro-2-benzofuran-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Isobenzofuransulfonyl chloride, 1,3-dihydro-
- 1,3-Dihydro-2-benzofuran-5-sulfonyl Chloride
- 1,3-dihydro-2-benzofuran-5-sulfonyl chloride
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- MDL: MFCD16547506
- インチ: 1S/C8H7ClO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
- InChIKey: YIQZXCNAVFOVGR-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(S(Cl)(=O)=O)C=C2)CO1
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 345.0±42.0 °C at 760 mmHg
- フラッシュポイント: 162.5±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
1,3-dihydro-2-benzofuran-5-sulfonyl chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-dihydro-2-benzofuran-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB523590-1g |
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride; . |
1151512-23-0 | 1g |
€946.00 | 2025-02-19 | ||
Enamine | EN300-56102-1.0g |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95.0% | 1.0g |
$428.0 | 2025-02-20 | |
TRC | D453433-25mg |
1,3-Dihydro-2-benzofuran-5-sulfonyl Chloride |
1151512-23-0 | 25mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066514-1g |
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 1g |
¥2639.0 | 2023-04-05 | |
Enamine | EN300-56102-5.0g |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95.0% | 5.0g |
$1240.0 | 2025-02-20 | |
Aaron | AR019YJZ-1g |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 1g |
$614.00 | 2025-02-08 | |
A2B Chem LLC | AV43203-250mg |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 250mg |
$340.00 | 2024-04-20 | |
Aaron | AR019YJZ-100mg |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 100mg |
$190.00 | 2025-02-08 | |
Aaron | AR019YJZ-500mg |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 500mg |
$465.00 | 2025-02-08 | |
1PlusChem | 1P019YBN-500mg |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
1151512-23-0 | 95% | 500mg |
$391.00 | 2025-03-04 |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1,3-dihydro-2-benzofuran-5-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 1,3-Dihydro-2-benzofuran-5-sulfonyl Chloride (CAS: 1151512-23-0) in Chemical Biology and Pharmaceutical Research
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride (CAS: 1151512-23-0) has emerged as a versatile intermediate in chemical biology and pharmaceutical research. This compound, characterized by its sulfonyl chloride functional group and benzofuran scaffold, has been widely utilized in the synthesis of bioactive molecules, including enzyme inhibitors, receptor modulators, and fluorescent probes. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of targeted therapies for various diseases.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 1,3-dihydro-2-benzofuran-5-sulfonyl chloride as a key building block for the synthesis of novel kinase inhibitors. The researchers employed this compound to introduce a sulfonamide moiety into the inhibitor scaffold, enhancing binding affinity and selectivity for specific kinase targets. The resulting inhibitors showed promising activity against cancer cell lines, with IC50 values in the nanomolar range.
In another recent investigation, 1,3-dihydro-2-benzofuran-5-sulfonyl chloride was utilized to develop fluorescent probes for imaging applications. The sulfonyl chloride group allowed for efficient conjugation with amine-containing fluorophores, enabling the creation of probes with high stability and brightness. These probes were successfully applied in live-cell imaging studies to track the dynamics of intracellular proteins, as reported in ACS Chemical Biology (2024).
Furthermore, the compound has been explored in the context of covalent drug discovery. A 2024 study in Angewandte Chemie detailed the design of covalent inhibitors targeting cysteine residues in disease-relevant proteins. The electrophilic nature of the sulfonyl chloride group facilitated the formation of stable covalent bonds with the target proteins, leading to prolonged pharmacological effects. This approach holds significant potential for the treatment of conditions such as autoimmune disorders and infectious diseases.
The synthetic utility of 1,3-dihydro-2-benzofuran-5-sulfonyl chloride has also been expanded through the development of novel reaction methodologies. A recent publication in Organic Letters (2023) described a mild and efficient protocol for the sulfonylation of heterocycles using this reagent, offering improved yields and reduced side reactions compared to traditional methods. This advancement is expected to streamline the synthesis of sulfonamide-containing drug candidates.
In conclusion, 1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CAS: 1151512-23-0) continues to play a pivotal role in chemical biology and pharmaceutical research. Its applications span from drug discovery to imaging technologies, driven by its unique reactivity and versatility. Ongoing studies are likely to uncover further uses for this valuable compound, solidifying its position as a cornerstone in medicinal chemistry.
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